4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-fluoroaniline. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction mixture is then heated to a temperature not exceeding 70°C to yield the desired benzamide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as chloro and trifluoromethyl enhances the reactivity of the benzene ring towards nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like water or alcohol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of phenol derivatives, while oxidation can yield carboxylic acids or ketones.
Scientific Research Applications
4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in biological research to study the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The presence of electron-withdrawing groups enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Fluoro-3-(trifluoromethyl)aniline
- 4-Chloro-3-(trifluoromethyl)benzamide
Comparison: 4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits enhanced reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
56661-28-0 |
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Molecular Formula |
C14H8ClF4NO |
Molecular Weight |
317.66 g/mol |
IUPAC Name |
4-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8ClF4NO/c15-9-3-1-8(2-4-9)13(21)20-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H,20,21) |
InChI Key |
XKZPWNGIVCTIPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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